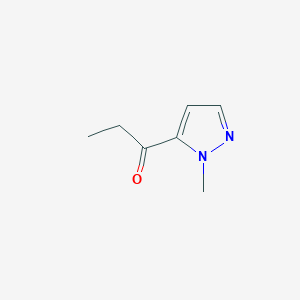

1-(1-methyl-1H-pyrazol-5-yl)propan-1-one

描述

Systematic International Union of Pure and Applied Chemistry Naming

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted heterocyclic ketones. According to authoritative chemical databases, the preferred International Union of Pure and Applied Chemistry name is 1-(1-methyl-1H-pyrazol-5-yl)-1-propanone. This systematic designation clearly identifies the structural components: the propanone (ketone) functional group is attached to the 5-position of a 1-methyl-substituted pyrazole ring.

The naming convention follows the fundamental principle of identifying the longest carbon chain containing the ketone functional group as the parent structure. In this case, the propanone portion serves as the principal functional group, while the substituted pyrazole ring functions as a substituent. The numerical indicators specify the precise attachment points: the ketone carbon connects to the 5-position of the pyrazole ring, while the methyl group occupies the 1-position (nitrogen) of the heterocycle.

Alternative International Union of Pure and Applied Chemistry representations include the descriptor "1-(2-methylpyrazol-3-yl)propan-1-one," which reflects an alternative numbering system for the pyrazole ring. This naming variation demonstrates the flexibility within International Union of Pure and Applied Chemistry nomenclature while maintaining structural accuracy and chemical clarity.

Trivial and Alternative Designations

Beyond systematic International Union of Pure and Applied Chemistry nomenclature, this compound is recognized through various alternative designations and identifier systems used in chemical databases and commercial applications. The Chemical Abstracts Service registry number 1177331-09-7 serves as a unique identifier for this compound across multiple chemical information systems. This numerical designation provides unambiguous identification regardless of naming variations or linguistic differences in chemical nomenclature.

属性

IUPAC Name |

1-(2-methylpyrazol-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-7(10)6-4-5-8-9(6)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIKYWKMARNCDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one typically involves the construction of the pyrazole ring followed by functionalization at the 5-position with a propanone group. The synthetic approaches mainly rely on:

- Cyclocondensation reactions of hydrazine derivatives with appropriate carbonyl compounds.

- Cross-coupling reactions involving pyrazole intermediates.

- Selective acylation or alkylation at the pyrazole ring.

Preparation via Cyclocondensation of 1-Methylhydrazine and α,β-Unsaturated Carbonyl Compounds

A common route to pyrazole derivatives involves the reaction of 1-methylhydrazine with α,β-unsaturated ketones or aldehydes to form the pyrazole ring with substitution at the 5-position.

- Step 1: Condensation of 1-methylhydrazine with an α,β-unsaturated ketone such as propenone (acetone derivative) under acidic or neutral conditions.

- Step 2: Cyclization to form the 1-methylpyrazole ring.

- Step 3: Isolation and purification of the this compound.

This method benefits from straightforward starting materials and relatively mild conditions, typically requiring heating and acidic catalysts.

Suzuki-Miyaura Cross-Coupling Approach

An alternative and highly efficient method involves Suzuki coupling of a halogenated pyrazole with an appropriate boronic acid or ester to install the propanone side chain.

- Step 1: Preparation of 5-bromo-1-methylpyrazole as the halogenated intermediate.

- Step 2: Coupling with a propanone-functionalized boronic acid derivative under palladium catalysis.

- Catalysts and Conditions: Palladium(II) acetate with triphenylphosphine ligands, base such as potassium carbonate, solvents like acetonitrile or ethanol, and inert atmosphere (nitrogen or argon).

- Step 3: Workup and purification yield the target compound.

This method allows for high regioselectivity and functional group tolerance, making it suitable for complex molecule synthesis.

Acylation of 1-Methyl-1H-pyrazole

Direct acylation of 1-methyl-1H-pyrazole at the 5-position with propanoyl chloride or anhydride under Friedel-Crafts acylation conditions is another viable route.

- Reagents: Propanoyl chloride, Lewis acid catalyst such as aluminum chloride.

- Conditions: Anhydrous environment, low temperature to control regioselectivity.

- Outcome: Formation of this compound via electrophilic aromatic substitution.

This classical method requires careful control to avoid polysubstitution or decomposition.

Representative Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Catalyst/Promoter | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | 1-methylhydrazine + propenone | Acidic catalyst (HCl) | Ethanol/water | 60–75 | Mild heating, simple setup |

| Suzuki-Miyaura Cross-Coupling | 5-bromo-1-methylpyrazole + propanone boronic acid | Pd(OAc)2, PPh3, K2CO3 | Acetonitrile | 70–85 | Requires inert atmosphere |

| Friedel-Crafts Acylation | 1-methyl-1H-pyrazole + propanoyl chloride | AlCl3 | DCM or CS2 | 50–65 | Needs strict moisture control |

Research Findings and Optimization

- Studies have shown that the Suzuki coupling method provides the highest yield and purity for this compound, with the added advantage of functional group compatibility and scalability.

- Optimization of catalyst loading, base strength, and solvent choice significantly impacts reaction efficiency.

- Cyclocondensation methods are simpler but may produce side products and require longer reaction times.

- Friedel-Crafts acylation offers a direct approach but suffers from lower selectivity and potential overacylation.

Summary and Recommendations

For laboratory-scale synthesis with readily available reagents, cyclocondensation of 1-methylhydrazine with suitable carbonyl compounds is practical. For higher purity and yield, especially in industrial or medicinal chemistry contexts, Suzuki-Miyaura cross-coupling is preferred due to its robustness and selectivity.

化学反应分析

Types of Reactions: 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under controlled conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted derivatives.

科学研究应用

1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It has potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Pyrazoline Derivatives

Example : 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one (Acta Cryst. E70, o763–o764)

- Structural Differences : Incorporates a 4,5-dihydro-1H-pyrazoline core (saturated bond at C4–C5) and bulky substituents (4-chlorophenyl, 4-isopropylphenyl).

- Functional Impact: The dihydro-pyrazoline core enhances conformational rigidity compared to the fully aromatic pyrazole in the target compound. Bulky substituents may improve binding affinity in biological systems (e.g., antitumor, antimicrobial activities noted in pyrazoline derivatives) but reduce solubility .

Pyrrole-Based Analogues

Example : 1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one (CAS 133447-37-7)

- Structural Differences : Replaces the pyrazole ring with a pyrrole derivative (3,4-dihydro-2H-pyrrol-5-yl).

- The saturated pyrrolidine ring may increase stability under acidic conditions compared to the aromatic pyrazole .

Cyclohexenyl Derivatives

Example : 1-(2-Methyl-5-propan-2-yl-1-cyclohex-2-enyl)propan-1-one (CAS 31375-17-4)

- Structural Differences : Features a cyclohexenyl ring instead of a heterocycle.

- Functional Impact: The non-aromatic, bulky cyclohexenyl group increases hydrophobicity, making it suitable for fragrance applications (e.g., "Neroli Ketone") .

Benzodioxole-Containing Compounds

Example: N-Methylethylone (1-(2H-1,3-benzodioxol-5-yl)-2-[ethyl(methyl)amino]propan-1-one)

- Structural Differences: Contains a benzodioxole ring and an ethyl-methylamino side chain.

- The amino side chain introduces basicity, contrasting with the neutral ketone in the target compound .

Pyrrolizine Derivatives

Example : 1-(2,3-Dihydro-1H-pyrrolizin-5-yl)propan-1-one (CAS 80933-76-2)

- Structural Differences: Fused pyrrolizine ring system instead of a monocyclic pyrazole.

- Reduced solubility due to extended conjugation compared to the simpler pyrazole .

Critical Analysis of Structural and Functional Trends

- Substituent Effects : Bulky or electron-withdrawing groups (e.g., chloro, isopropyl) in analogues improve target specificity but often reduce solubility .

- Application Scope : The target compound’s simplicity offers versatility as a synthetic intermediate, while complex derivatives (e.g., benzodioxole-containing) are tailored for specialized roles (e.g., psychoactive agents) .

生物活性

1-(1-methyl-1H-pyrazol-5-yl)propan-1-one is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_10N_2O. The compound features a pyrazole ring substituted with a propanone group, which contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It may act as an inhibitor by binding to the active sites of these proteins, thus modulating their activity. For instance, similar pyrazole derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes in bacterial DNA replication and folate metabolism, respectively .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated that it can inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for several derivatives range from 0.22 to 0.25 μg/mL against multidrug-resistant (MDR) pathogens . Additionally, it has shown efficacy in preventing biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anti-inflammatory Activity

Pyrazole derivatives, including this compound, have been noted for their anti-inflammatory effects. Studies have indicated that these compounds can reduce inflammation in animal models, comparable to established anti-inflammatory drugs such as indomethacin . The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

Cytotoxicity and Safety Profile

Preliminary cytotoxicity assays suggest that this compound exhibits low toxicity towards normal cell lines, with IC50 values greater than 60 μM, indicating a favorable safety profile for potential therapeutic use . Hemolytic activity tests revealed minimal lysis (% lysis range from 3.23 to 15.22%), suggesting that it is non-cytotoxic at therapeutic concentrations .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals varying degrees of biological activity:

| Compound | MIC (μg/mL) | Anti-inflammatory Activity | Cytotoxicity (IC50 μM) |

|---|---|---|---|

| This compound | 0.22 - 0.25 | Comparable to indomethacin | >60 |

| 1-(3-methyl-1H-pyrazol-4-yl)ethanone | Varies | Moderate | Varies |

| 1-(5-methyl-1H-pyrazol-4-yl)ethanone | Varies | Low | Varies |

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated the effectiveness of various pyrazole derivatives against MDR strains of bacteria, demonstrating significant inhibition and potential as new antimicrobial agents.

- Inflammatory Disorders : Research on animal models indicated that compounds similar to this compound significantly reduced inflammatory markers in conditions such as arthritis.

常见问题

Q. How can researchers optimize the synthesis of 1-(1-methyl-1H-pyrazol-5-yl)propan-1-one under controlled conditions?

- Methodological Answer : Synthesis optimization involves selecting appropriate reagents (e.g., sodium borohydride for reduction or potassium permanganate for oxidation) and controlling variables such as temperature (typically 25–80°C), pH (acidic/neutral for stability), and reaction time. For example, reducing the nitro group in pyrazole derivatives requires hydrogen gas or NaBH₄ under inert atmospheres. Reaction progress can be monitored via TLC or HPLC. Yield improvements often involve iterative adjustments of solvent polarity (e.g., ethanol vs. DMF) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions on the pyrazole ring (e.g., methyl group at N1 and ketone at C1).

- FT-IR : Confirms carbonyl stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹).

- Mass Spectrometry : HRMS validates molecular weight (MW = 152.17 g/mol) and fragmentation patterns.

- UV-Vis : Assesses π→π* transitions in the pyrazole ring (~260 nm) .

Q. How does altering reaction conditions affect the product distribution of pyrazole derivatives?

- Methodological Answer :

| Reaction Type | Reagent | Conditions | Major Product |

|---|---|---|---|

| Oxidation | KMnO₄ | Acidic medium, 60°C | Carboxylic acid derivatives |

| Reduction | LiAlH₄ | Anhydrous ether, 0°C | Alcohol or amine derivatives |

| Substitution | Alkyl halides | Base (e.g., K₂CO₃) | Alkylated pyrazole analogs |

| Contingent on solvent polarity and temperature, competing pathways (e.g., over-reduction) can be mitigated by stepwise quenching . |

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or proteases.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., P19 or D3 cells) at 1–10 µM.

- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions.

Positive controls (e.g., known inhibitors) validate assay reliability .

Q. Which purification methods are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) gradient elution.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- Distillation : Vacuum distillation for volatile byproducts (e.g., under 0.1 mmHg).

Purity is confirmed by melting point (mp 95–96°C) and HPLC (>98% peak area) .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Single crystals grown via vapor diffusion are analyzed using Cu-Kα radiation (λ = 1.5418 Å).

- Refinement : SHELXL refines atomic positions against diffraction data (R-factor < 0.05).

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or twinning.

Hydrogen bonding networks (e.g., C=O⋯H-N) are mapped using Mercury software .

Q. Which computational tools predict electronic properties and noncovalent interactions?

- Methodological Answer :

- Multiwfn : Analyzes electron localization function (ELF) and electrostatic potential (ESP) surfaces.

- NCI Plot : Visualizes van der Waals interactions and steric clashes via reduced density gradient (RDG) isosurfaces.

- DFT Calculations : Gaussian 09 optimizes geometry at B3LYP/6-311++G(d,p) level to predict frontier orbitals (HOMO-LUMO gap ~4.5 eV) .

Q. How do structural modifications influence the structure-activity relationship (SAR) of pyrazole derivatives?

- Methodological Answer :

| Modification | Biological Impact |

|---|---|

| Methyl → Difluoromethyl | Enhanced metabolic stability (CYP450 resistance) |

| Ketone → Amide | Improved solubility (logP reduction by ~1.5) |

| Piperazine substitution | Increased CNS penetration (PSA < 70 Ų) |

| SAR studies use molecular docking (AutoDock Vina) and free energy perturbation (FEP) to prioritize analogs . |

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values from orthogonal assays (e.g., enzymatic vs. cellular).

- Batch Variability : Control for impurities via LC-MS and elemental analysis.

- Physicochemical Profiling : Measure logD (octanol-water) and plasma protein binding to explain potency shifts.

Discordant results often arise from differing cell lines (e.g., P19 vs. HeLa) or assay pH .

Q. What role does high-throughput phasing play in crystallographic studies of derivatives?

- Methodological Answer :

- Pipeline Integration : SHELXC/D/E automates phase retrieval from anomalous scattering (e.g., S-SAD).

- Twinned Data : SHELXL refines twinned crystals (Hooft parameter > 0.4) via twin-law matrices.

- Validation : MolProbity checks Ramachandran outliers (<1%) and clashscores (<10).

High-resolution (<1.0 Å) datasets enable charge density analysis for reactivity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。